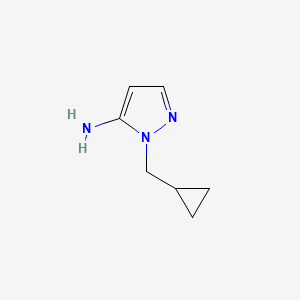

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine

Description

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopropylmethyl substituent at the 1-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of PET imaging ligands such as [18F]mG2P026 . Its synthesis involves refluxing this compound with diethyl 2-(ethoxymethylene)malonate in ethanol, followed by purification via flash chromatography . The cyclopropyl group enhances metabolic stability and modulates lipophilicity, making it valuable in drug design.

Structure

2D Structure

Properties

IUPAC Name |

2-(cyclopropylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALWBLCSFKZYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650877 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660853-62-3 | |

| Record name | 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Cyclopropylmethyl)-1H-pyrazol-5-amine is a novel compound belonging to the pyrazole family, characterized by its unique cyclopropylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : Approximately 162.19 g/mol

- Structure : The compound features a pyrazole ring with a cyclopropylmethyl group, which is believed to enhance its biological activity through specific molecular interactions.

The mechanism of action for this compound involves its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting multiple biochemical pathways:

- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, altering their activity and leading to therapeutic effects.

- Blood-Brain Barrier Permeability : Its structural characteristics suggest that it can permeate the blood-brain barrier, which is crucial for targeting central nervous system disorders.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines in various models:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 75 | 20 |

| IL-6 | 68 | 20 |

| IL-1β | 70 | 20 |

Study on Antimicrobial Activity

A study conducted by researchers highlighted the antimicrobial activity of this compound against several bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazole derivatives indicates that modifications to the cyclopropyl or methyl groups can significantly alter biological activity. For instance, replacing the cyclopropyl group with a larger alkyl chain resulted in decreased potency against cancer cell lines, emphasizing the importance of the cyclopropyl moiety for maintaining activity.

Comparison with Similar Compounds

Structural Variations and Key Properties

Impact of Substituent Position and Electronic Effects

- Cyclopropyl vs. In contrast, 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (C₇H₁₁N₃) places the cyclopropyl at the 3-position, altering electronic distribution and binding affinity .

- Aromatic vs. Aliphatic Substituents : 1-Phenyl-1H-pyrazol-5-amine (C₉H₉N₃) exhibits enhanced aromatic stacking interactions compared to the aliphatic cyclopropylmethyl group, which may improve solubility in polar solvents .

- Electron-Withdrawing Groups : Compounds like 1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine (C₇H₁₀F₃N₃) feature fluorinated substituents, increasing electronegativity and metabolic stability but reducing bioavailability due to higher lipophilicity .

Preparation Methods

Cyclization of Cyclopropylmethyl Hydrazine with 1,3-Diketones

One common approach is the reaction of cyclopropylmethyl hydrazine with a suitable 1,3-diketone or β-ketoester under acidic or thermal conditions to form the pyrazole ring bearing the cyclopropylmethyl group at the N-1 position.

- Reaction conditions: Typically performed under reflux in ethanol or another polar solvent with acid catalysis (e.g., acetic acid) to promote cyclization.

- Advantages: This method directly installs the cyclopropylmethyl group during ring formation, simplifying the synthesis.

- Limitations: Requires access to cyclopropylmethyl hydrazine, which may need to be synthesized separately.

Alkylation of 1H-Pyrazol-5-amine

An alternative method involves first synthesizing 1H-pyrazol-5-amine and subsequently alkylating the pyrazole nitrogen at the 1-position with cyclopropylmethyl halides (e.g., bromide or chloride).

- Reagents: Cyclopropylmethyl bromide or chloride as alkylating agents.

- Conditions: Basic conditions such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at controlled temperatures (room temperature to 80°C).

- Notes: Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Cyclization with hydrazine | Cyclopropylmethyl hydrazine + 1,3-diketone, acid catalyst, reflux in ethanol | Direct installation of cyclopropylmethyl group | 65–85 |

| Alkylation of pyrazol-5-amine | 1H-pyrazol-5-amine + cyclopropylmethyl bromide, K2CO3, DMF, 50–80°C | Requires careful stoichiometry control | 60–80 |

- Solvent choice: Polar aprotic solvents like DMF or DMSO enhance alkylation efficiency.

- Temperature: Moderate heating favors reaction rate without decomposition.

- Base: Mild bases (e.g., K2CO3) prevent side reactions and promote selective N-alkylation.

Industrial and Scale-Up Considerations

In industrial settings, synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-5-amine may leverage continuous flow chemistry to improve reproducibility and yield. Automated reactors allow precise control over temperature, mixing, and reaction time, optimizing productivity and purity.

- Continuous flow advantages: Enhanced heat and mass transfer, safer handling of reactive intermediates, and scalability.

- Purification: Crystallization or chromatography is used to isolate the pure compound.

- Green chemistry: Efforts are made to minimize solvent use and employ environmentally benign reagents.

Summary of Research Findings

- The cyclization of cyclopropylmethyl hydrazine with 1,3-diketones is a robust and direct method to prepare the target compound with good yields.

- Alkylation of 1H-pyrazol-5-amine is a versatile alternative, allowing for late-stage modification.

- Reaction parameters such as solvent, base, temperature, and reagent ratios critically affect yield and purity.

- Industrial synthesis benefits from continuous flow techniques and automation to ensure consistent quality.

Data Table: Comparative Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Cyclization with hydrazine | Cyclopropylmethyl hydrazine + diketone | Acid catalyst, reflux ethanol | Direct, fewer steps | Requires cyclopropylmethyl hydrazine | 65–85 |

| Alkylation of pyrazol-5-amine | 1H-pyrazol-5-amine + cyclopropylmethyl halide | Base (K2CO3), DMF, 50–80°C | Late-stage functionalization | Possible side reactions | 60–80 |

| Cross-coupling (theoretical) | Pyrazole boronic acid + alkyl halide | Pd catalyst, base, solvent | High selectivity | More complex, less reported | Not well documented |

Q & A

Q. Optimization :

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side products like dimerization.

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in alkylation steps .

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates but require rigorous drying to avoid hydrolysis .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

Q. Advanced Research Focus

- NMR : ¹H and ¹³C NMR distinguish regioisomers. For example, the amine proton (NH₂) resonates at δ 4.8–5.2 ppm in DMSO-d₆, while cyclopropyl protons appear as multiplet signals (δ 0.5–1.5 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures to confirm bond angles and torsional strain in the cyclopropane ring, critical for understanding steric effects .

- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., [M+H]⁺ at m/z 164.1 for C₈H₁₂N₃) .

What methodologies are used to evaluate the biological activity of this compound derivatives, and how are conflicting activity data resolved?

Q. Advanced Research Focus

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with streptomycin as a positive control .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .

Q. Data Contradictions :

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) may enhance activity in one assay but reduce solubility, leading to false negatives. Cross-validate using multiple assays (e.g., disk diffusion vs. MIC) .

- Metabolic stability : Liver microsome assays (e.g., rat CYP450) identify rapid degradation pathways that mask in vitro activity .

How do computational models predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

-

Molecular docking (AutoDock Vina) : The cyclopropane group’s rigidity favors hydrophobic pockets in enzymes (e.g., p38 MAPK), while the pyrazole NH₂ forms hydrogen bonds with catalytic residues .

-

MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess binding stability. For example, cyclopropylmethyl derivatives show higher residence times in kinase pockets compared to linear alkyl chains .

-

SAR Insights :

Substituent Target (IC₅₀) Key Interaction -CF₃ TNFα (42 nM) Hydrophobic packing -Cl p38 MAPK (53 nM) H-bond with Lys53 -OCH₃ Neutrophils (10 nM) π-Stacking with Phe120

What strategies optimize the environmental safety profile of this compound during synthesis and disposal?

Q. Advanced Research Focus

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps to reduce toxicity .

- Degradation studies : Accelerated UV/H₂O₂ treatment identifies persistent metabolites. For example, cyclopropane ring-opening generates biodegradable aldehydes .

- Waste management : Adsorption on activated carbon (0.5 g/L) removes >95% of the compound from aqueous waste .

How do steric and electronic effects of the cyclopropylmethyl group influence reactivity in downstream derivatization?

Q. Basic Research Focus

- Steric effects : The cyclopropane ring’s strain increases susceptibility to ring-opening under acidic conditions (e.g., HCl/EtOH), limiting direct electrophilic substitution .

- Electronic effects : The electron-donating cyclopropyl group activates the pyrazole C4 position for nucleophilic attack, enabling regioselective functionalization (e.g., bromination at C4) .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Q. Advanced Research Focus

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect impurities (e.g., dimeric byproducts) at <0.1% levels .

- Chiral separations : Cyclopropylmethyl derivatives with stereocenters require chiral columns (e.g., Chiralpak IA) and polar mobile phases (IPA/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.